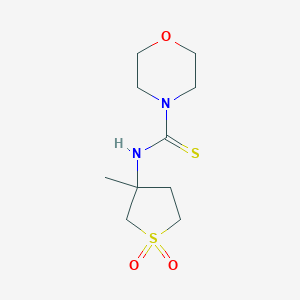
5-methyl-3-nitro-1-(pentafluorobenzyl)-1H-pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-methyl-3-nitro-1-(pentafluorobenzyl)-1H-pyrazole is a synthetic organic compound belonging to the class of nitroazoles. This compound is characterized by the presence of a nitro group, a methyl group, and a pentafluorobenzyl group attached to a pyrazole ring. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-3-nitro-1-(pentafluorobenzyl)-1H-pyrazole typically involves the nitration of a pyrazole derivative. One common method is the electrophilic nitration of pyrazoles using a mixture of nitric acid and sulfuric acid . The reaction conditions often require careful control of temperature and concentration to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes using continuous flow reactors to ensure consistent quality and yield. The use of advanced nitrating agents such as nitronium tetrafluoroborate can enhance the efficiency of the nitration process .
Analyse Chemischer Reaktionen
Types of Reactions
5-methyl-3-nitro-1-(pentafluorobenzyl)-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium methoxide or other strong nucleophiles in an appropriate solvent.
Major Products Formed
Oxidation: Formation of dinitro derivatives.
Reduction: Formation of 5-methyl-3-amino-1-(pentafluorobenzyl)-1H-pyrazole.
Substitution: Formation of various substituted pyrazoles depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
5-methyl-3-nitro-1-(pentafluorobenzyl)-1H-pyrazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Wirkmechanismus
The mechanism of action of 5-methyl-3-nitro-1-(pentafluorobenzyl)-1H-pyrazole involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The pentafluorobenzyl group enhances the compound’s lipophilicity, facilitating its penetration into cells and interaction with intracellular targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-methyl-3-nitro-1H-pyrazole
- 3-nitro-1-(pentafluorobenzyl)-1H-pyrazole
- 5-methyl-1-(pentafluorobenzyl)-1H-pyrazole
Uniqueness
5-methyl-3-nitro-1-(pentafluorobenzyl)-1H-pyrazole is unique due to the combination of its nitro, methyl, and pentafluorobenzyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. The presence of the pentafluorobenzyl group, in particular, enhances its stability and reactivity compared to other similar compounds .
Eigenschaften
IUPAC Name |
5-methyl-3-nitro-1-[(2,3,4,5,6-pentafluorophenyl)methyl]pyrazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6F5N3O2/c1-4-2-6(19(20)21)17-18(4)3-5-7(12)9(14)11(16)10(15)8(5)13/h2H,3H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOOUZYOQMASAGI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC2=C(C(=C(C(=C2F)F)F)F)F)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6F5N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
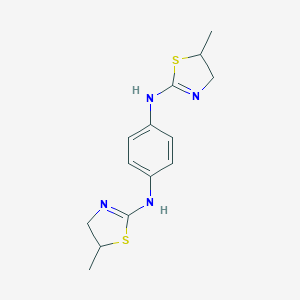
![2,10-Dichlorodibenzo[d,g][1,3,6]dioxathiocine](/img/structure/B397136.png)
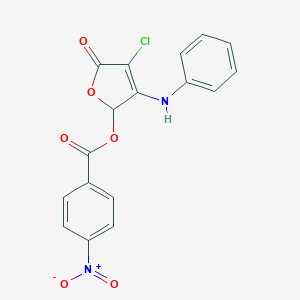
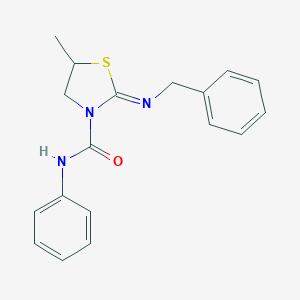
![N-(3-chlorophenyl)-2-[(2-chlorophenyl)imino]-5-methyl-1,3-thiazolidine-3-carboxamide](/img/structure/B397147.png)
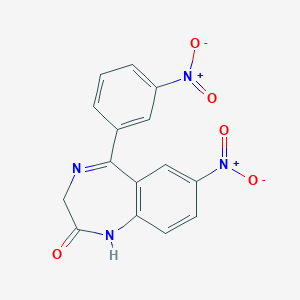
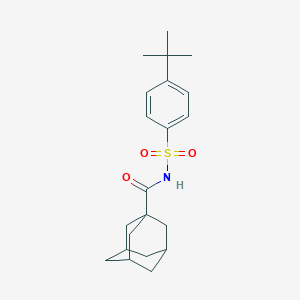
![(2,4-dichlorophenyl)[1-(2,6-dimethylphenyl)-1H-tetraazol-5-yl]methyl(methyl)formamide](/img/structure/B397151.png)
amino]-N,N-diethylpropanamide](/img/structure/B397152.png)
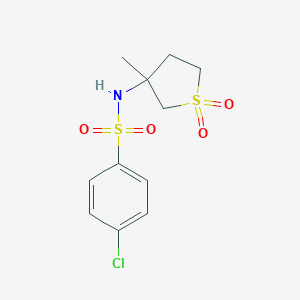
![N-[6-(2,6-dimethylphenoxy)hexyl]-N-(2-furylmethyl)amine](/img/structure/B397154.png)

![3-[5-(1-Adamantyl)-1,3,4-thiadiazol-2-yl]-2-phenyl-1,3-thiazolidin-4-one](/img/structure/B397156.png)
